Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate
CAS No.: 209624-10-2
Cat. No.: VC19101028
Molecular Formula: C18H26N2O6P2
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209624-10-2 |
|---|---|
| Molecular Formula | C18H26N2O6P2 |
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | 5-diethoxyphosphoryl-2-(5-diethoxyphosphorylpyridin-2-yl)pyridine |
| Standard InChI | InChI=1S/C18H26N2O6P2/c1-5-23-27(21,24-6-2)15-9-11-17(19-13-15)18-12-10-16(14-20-18)28(22,25-7-3)26-8-4/h9-14H,5-8H2,1-4H3 |
| Standard InChI Key | KDHNLPDUAXBZFE-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C1=CN=C(C=C1)C2=NC=C(C=C2)P(=O)(OCC)OCC)OCC |
Introduction
Chemical and Physical Properties
Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate exhibits a density of and a predicted boiling point of . The compound’s pKa value of reflects the acidic nature of its phosphonate groups, which facilitates deprotonation under physiological conditions . Its solubility in organic solvents such as toluene and ethyl acetate enables its use in nonhydrolytic sol-gel syntheses, while its low vapor pressure ( at ) ensures stability during high-temperature reactions .
The compound’s structure, confirmed via solid-state NMR and FTIR spectroscopy, reveals fully condensed phosphonate groups and intact bipyridine rings, critical for maintaining porosity in hybrid materials . The canonical SMILES string underscores its symmetrical substitution pattern, which optimizes metal-binding affinity.
Synthesis and Production
The synthesis of tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate typically involves coupling 4-bromo-2,2'-bipyridine with diethylphosphite under palladium catalysis, followed by hydrolysis with aqueous hydrochloric acid . Industrial-scale production employs continuous flow reactors to enhance yield and purity, with acetic anhydride serving as a key reagent to drive condensation reactions . For example, reacting titanium isopropoxide () with the bisphosphonate in toluene at produces mesoporous titania-phosphonate frameworks with surface areas exceeding and pore volumes of .
Optimization studies demonstrate that varying the molar ratio of titanium precursor to bisphosphonate (e.g., P/Ti = 0.2) controls the degree of cross-linking, directly influencing material porosity . This templateless approach avoids the use of surfactants, simplifying purification and reducing production costs compared to siliceous analogs .
Applications in Materials Science
Hybrid Material Synthesis
Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate is pivotal in synthesizing titanium phosphonate frameworks, which exhibit hierarchical porosity and thermal stability up to . These materials, characterized by nitrogen physisorption and X-ray diffraction, display type IV(a) isotherms indicative of mesopores (2–50 nm) and specific surface areas of . Applications include ion adsorption, with copper(II) uptake capacities reaching , outperforming nonfunctionalized analogs by 570% .
Optical and Electronic Devices
The bipyridine moiety’s electron-deficient nature enables the compound to act as a ligand in luminescent metal complexes. For instance, europium(III) coordination compounds derived from this bisphosphonate exhibit intense red emission at , making them candidates for organic light-emitting diodes (OLEDs) . Additionally, its integration into organic solar cells enhances charge separation efficiency due to improved electron transport across the titania interface .
Comparative Analysis with Structural Analogs
Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate differs from its 4,4'-isomer (CAS 174397-53-6) in phosphonate positioning, which alters metal-binding kinetics. While the 5,5'-isomer forms octahedral complexes with iron(III) (), the 4,4'-isomer prefers square-planar geometries with palladium(II) . Another analog, diethyl benzylphosphonate, lacks the bipyridine backbone, reducing its catalytic activity in cross-coupling reactions by 80% .
Recent Advances in Functional Material Design
Cutting-edge research leverages tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate to create stimuli-responsive hydrogels. Incorporating the compound into poly(acrylamide) networks yields materials that undergo reversible volume changes in response to pH shifts, with swelling ratios of at pH 9 versus at pH 3 . These hydrogels show promise in controlled drug delivery, achieving sustained release of doxorubicin over 72 hours .
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